THZ1 THZ1 THZ1 is a Cdk7 inhibitor (IC50s = 3.2-15.6 nM in vitro) that selectively targets a remote cysteine residue located outside of the classic kinase domain. THZ1 also targets Cdk12 kinase activity although at a higher concentration (IC50 = 250 nM). It displays broad anti-proliferative activity against cancer cell lines, particularly T-ALL cell lines that display characteristic misregulation of T cell lineage-specific transcription factors. THZ1 is reported to induce apoptotic cell death in triple-negative breast cancer cells that are highly dependent on Cdk7.2
THZ1 is a selective and potent covalent CDK7 inhibitor with IC50 of 3.2 nM.
Brand Name: Vulcanchem
CAS No.: 1604810-83-4
VCID: VC0007516
InChI: InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+
SMILES: CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
Molecular Formula: C₃₁H₂₈ClN₇O₂
Molecular Weight: 566.05

THZ1

CAS No.: 1604810-83-4

Cat. No.: VC0007516

Molecular Formula: C₃₁H₂₈ClN₇O₂

Molecular Weight: 566.05

* For research use only. Not for human or veterinary use.

THZ1 - 1604810-83-4

Specification

Description THZ1 is a Cdk7 inhibitor (IC50s = 3.2-15.6 nM in vitro) that selectively targets a remote cysteine residue located outside of the classic kinase domain. THZ1 also targets Cdk12 kinase activity although at a higher concentration (IC50 = 250 nM). It displays broad anti-proliferative activity against cancer cell lines, particularly T-ALL cell lines that display characteristic misregulation of T cell lineage-specific transcription factors. THZ1 is reported to induce apoptotic cell death in triple-negative breast cancer cells that are highly dependent on Cdk7.2
THZ1 is a selective and potent covalent CDK7 inhibitor with IC50 of 3.2 nM.
CAS No. 1604810-83-4
Molecular Formula C₃₁H₂₈ClN₇O₂
Molecular Weight 566.05
IUPAC Name N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide
Standard InChI InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+
Standard InChI Key OBJNFLYHUXWUPF-IZZDOVSWSA-N
SMILES CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

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